
1,7-Naphthyridin-2-amine
Overview
Description
1,7-Naphthyridin-2-amine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system consisting of two pyridine rings. The presence of an amino group at the second position of the naphthyridine ring system makes it a versatile molecule with significant potential in various fields of research and industry.
Biochemical Analysis
Biochemical Properties
1,7-Naphthyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with DNA through hydrogen bonding, forming stable triplets with both adenine-thymine and guanine-cytosine base pairs . This interaction suggests its potential use as a universal base pair reader in genomic sequencing.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect immune cell activation, showing high selectivity and inhibitory effects on immune cells . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms stable hydrogen bonds with DNA base pairs, which may influence gene expression and enzyme activity . Additionally, it has been shown to inhibit certain enzymes, further affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation have been observed, with its effects on cellular function being monitored in both in vitro and in vivo studies . Long-term exposure to this compound has shown consistent inhibitory effects on immune cell activation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions highlight its potential role in modulating metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its localization and accumulation within cells are influenced by these interactions, affecting its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, directed by targeting signals and post-translational modifications . These factors determine its activity and function within different cellular compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7-Naphthyridin-2-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-aminonicotinaldehydes with terminal alkynes in the presence of copper triflate and diethylamine can yield this compound . Another method involves the cycloaddition of 3-substituted pyrrolo[2,3-b]pyridin-2-ones with sodium azide or trimethylsilyl azide under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis and metal-catalyzed reactions are common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
1,7-Naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Cycloaddition: The compound can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Cycloaddition: Sodium azide, trimethylsilyl azide, microwave irradiation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups at the amino position .
Scientific Research Applications
Anticancer Activity
1,7-Naphthyridin-2-amine derivatives have shown promising anticancer properties. Research indicates that these compounds can act as inhibitors of key kinases involved in cancer progression, such as c-Kit and VEGFR-2. A study identified 8-amino-substituted 2-phenyl-2,7-naphthyridinone derivatives that exhibited potent inhibitory activity against these kinases, suggesting their potential as lead compounds for cancer therapy .
Additionally, the synthesis of 1,8-naphthyridine analogs has been linked to significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from naphthyridine structures have been tested against cervical, lung, and colon cancer cell lines, demonstrating effective inhibition of tumor growth .
Antimicrobial Properties
Naphthyridine derivatives, including this compound, have shown broad-spectrum antimicrobial activity. Recent studies reported that certain naphthyridine compounds exhibit enhanced efficacy against Gram-negative bacteria compared to traditional antibiotics like ciprofloxacin. This includes activity against resistant strains of bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes linked to disease processes. For example, derivatives of this compound have been identified as potent inhibitors of phosphodiesterase (PDE5), which is relevant in treating erectile dysfunction and pulmonary hypertension .
Anti-inflammatory Effects
Naphthyridine derivatives also possess anti-inflammatory properties. Research indicates that some compounds can modulate inflammatory pathways, making them candidates for treating chronic inflammatory diseases .
Synthesis and Structural Variations
The synthesis of this compound and its derivatives typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. The introduction of various substituents at specific positions on the naphthyridine ring can significantly influence the pharmacological properties of these compounds.
Case Study: c-Kit and VEGFR-2 Inhibition
In a detailed study examining the structure-activity relationship (SAR) of 8-amino-substituted naphthyridines, researchers synthesized a library of compounds that were tested for their inhibitory effects on c-Kit and VEGFR-2 kinases. The most potent inhibitors demonstrated IC50 values in the nanomolar range, indicating strong potential for development into therapeutic agents for conditions like leukemia .
Case Study: Antimicrobial Efficacy
Another case study focused on the synthesis of novel naphthyridine derivatives that were evaluated for their antimicrobial activity against a panel of pathogens. The results indicated that certain modifications led to significant improvements in potency compared to existing antibiotics, highlighting the potential for these compounds in addressing antibiotic resistance .
Mechanism of Action
The mechanism of action of 1,7-naphthyridin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
1,7-Naphthyridin-2-amine can be compared with other naphthyridine derivatives such as 1,5-naphthyridine and 1,8-naphthyridine. While all these compounds share a similar fused ring structure, the position of the nitrogen atoms and functional groups can significantly influence their chemical properties and applications . For example:
1,5-Naphthyridine: Known for its biological activities and use in medicinal chemistry.
1,8-Naphthyridine: Widely used in materials science and medicinal chemistry.
Biological Activity
1,7-Naphthyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a fused ring system of two pyridine rings with an amino group at the second position. This structural configuration contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various naphthyridine derivatives, it was found to be effective against several bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 6–7 mM |
Mycobacterium smegmatis | 5.4–7.1 mM |
Bacillus cereus | Enhanced activity upon bromination |
The compound's mechanism involves inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication, which is comparable to established antibiotics like nalidixic acid .
Anticancer Activity
This compound has shown promise in anticancer studies. It interacts with cellular pathways that regulate apoptosis and cell proliferation. The compound's ability to form stable hydrogen bonds with DNA suggests a role in modulating gene expression, which could lead to tumor growth inhibition .
The biological activity of this compound can be attributed to several mechanisms:
1. Interaction with DNA:
- Forms stable triplet complexes with DNA base pairs (adenine-thymine and guanine-cytosine), potentially influencing gene expression and enzyme activity.
2. Immune Modulation:
- Exhibits selective inhibitory effects on immune cell activation, suggesting potential applications in immunotherapy .
3. Enzyme Inhibition:
- Acts as a weak competitive inhibitor for various enzymes involved in metabolic pathways, indicating its versatility as a therapeutic agent .
Study on Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against multiple strains. The results indicated that the compound effectively inhibited the growth of Gram-positive bacteria while showing limited activity against Gram-negative strains.
Cancer Cell Line Studies
In vitro studies using cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis. The compound's effects were dose-dependent and correlated with alterations in gene expression profiles associated with cell cycle regulation .
Properties
IUPAC Name |
1,7-naphthyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-2-1-6-3-4-10-5-7(6)11-8/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWFARGAWQOYIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483507 | |
Record name | 1,7-Naphthyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54920-84-2 | |
Record name | 1,7-Naphthyridin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54920-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Naphthyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7-naphthyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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